![molecular formula C10H15ClO3Si B12638506 {2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)silanediol CAS No. 921598-69-8](/img/structure/B12638506.png)
{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)silanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)silanediol is an organosilicon compound that features a phenyl group substituted with a chloromethyl group and an ethyl group attached to a silicon atom The silicon atom is further bonded to a methoxy group and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)silanediol typically involves the reaction of {2-[4-(Chloromethyl)phenyl]ethyl}(trimethoxy)silane with water under controlled conditions. The reaction proceeds as follows:
Hydrolysis Reaction:
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrolysis of {2-[4-(Chloromethyl)phenyl]ethyl}(trimethoxy)silane. The process is optimized to ensure high yield and purity of the final product. The reaction is typically carried out in a continuous flow reactor to maintain consistent reaction conditions and efficient separation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
-
Substitution Reactions
Reagents: Nucleophiles such as amines or alcohols
Conditions: Mild to moderate temperatures
Products: Substituted derivatives of {2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)silanediol
-
Oxidation Reactions
Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate
Conditions: Acidic or basic medium
Products: Oxidized derivatives with potential formation of silanols or siloxanes
-
Reduction Reactions
Reagents: Reducing agents such as lithium aluminum hydride
Conditions: Anhydrous conditions
Products: Reduced derivatives with possible formation of silanes
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride
Catalysts: Acidic or basic catalysts for hydrolysis and oxidation reactions
Aplicaciones Científicas De Investigación
{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)silanediol has several applications in scientific research, including:
-
Chemistry
- Used as a precursor for the synthesis of more complex organosilicon compounds.
- Employed in the study of silicon-based reaction mechanisms and catalysis.
-
Biology
- Investigated for its potential use in the development of silicon-based biomaterials.
- Explored for its interactions with biological molecules and potential biocompatibility.
-
Medicine
- Studied for its potential use in drug delivery systems due to its unique chemical properties.
- Evaluated for its potential therapeutic effects and interactions with biological targets.
-
Industry
- Utilized in the production of specialty coatings and adhesives.
- Applied in the development of advanced materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of {2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)silanediol involves its interaction with various molecular targets and pathways. The compound can undergo hydrolysis to form silanols, which can further react to form siloxanes. These reactions are facilitated by the presence of nucleophiles or catalysts. The chloromethyl group can participate in substitution reactions, leading to the formation of various derivatives with different biological and chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
- {2-[4-(Chloromethyl)phenyl]ethyl}(dimethoxy)methylsilane
- {2-[4-(Chloromethyl)phenyl]ethyl}(trimethoxy)silane
- {2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane
Uniqueness
{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)silanediol is unique due to the presence of both methoxy and hydroxyl groups attached to the silicon atom. This combination of functional groups imparts distinct chemical reactivity and potential applications compared to its similar compounds. The presence of the chloromethyl group also allows for further functionalization through substitution reactions, making it a versatile compound for various applications.
Propiedades
Número CAS |
921598-69-8 |
|---|---|
Fórmula molecular |
C10H15ClO3Si |
Peso molecular |
246.76 g/mol |
Nombre IUPAC |
2-[4-(chloromethyl)phenyl]ethyl-dihydroxy-methoxysilane |
InChI |
InChI=1S/C10H15ClO3Si/c1-14-15(12,13)7-6-9-2-4-10(8-11)5-3-9/h2-5,12-13H,6-8H2,1H3 |
Clave InChI |
DLGGFFPQXLXSHJ-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCC1=CC=C(C=C1)CCl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


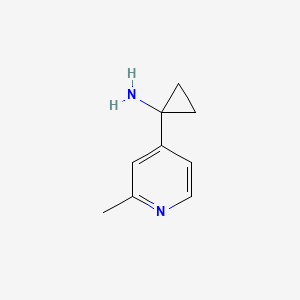
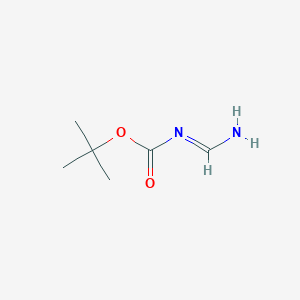
![4-Chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B12638427.png)
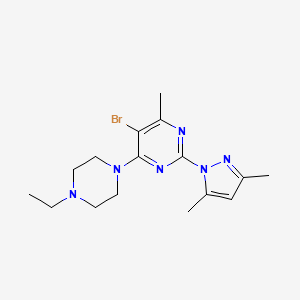
![3-[(4S)-1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(2,2-dimethoxyethyl)propanamide](/img/structure/B12638433.png)
![1-[Cyclopentylidene(phenyl)methyl]-3-phenyl-1H-indene](/img/structure/B12638448.png)
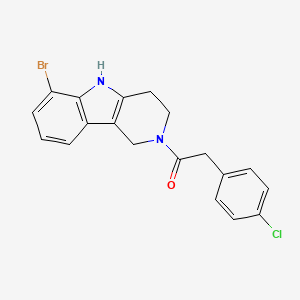
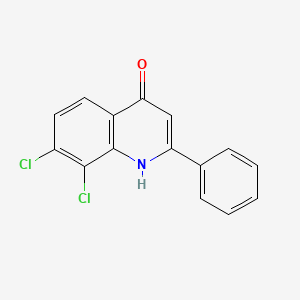


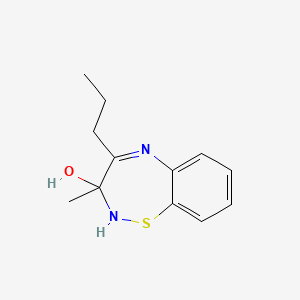
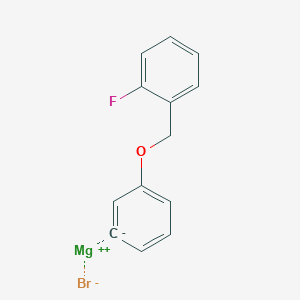
![N-[2-Hydroxy-3-(decyloxy)propyl]tyrosine](/img/structure/B12638499.png)
![Methyl 5-(3-methylphenyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylate](/img/structure/B12638500.png)
